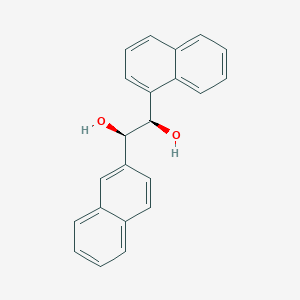
(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol, commonly known as BINAP, is a chiral ligand that is widely used in asymmetric synthesis. BINAP is a highly effective chiral catalyst that has been used in various chemical reactions to produce enantiomerically pure compounds.
Mechanism Of Action
The mechanism of action of BINAP involves its ability to coordinate with transition metals, such as palladium, to form chiral complexes. These complexes can then catalyze various chemical reactions, leading to the formation of enantiomerically pure compounds.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of BINAP. However, studies have shown that BINAP can be toxic to certain cell lines, and further research is needed to determine its potential toxicity in vivo.
Advantages And Limitations For Lab Experiments
The main advantage of using BINAP in lab experiments is its ability to produce enantiomerically pure compounds. It is also a highly effective chiral catalyst that can be used in a variety of reactions. However, BINAP is relatively expensive and can be difficult to handle due to its air and moisture sensitivity.
Future Directions
There are several future directions for research on BINAP. One area of research is the development of new synthetic methods for BINAP and its derivatives. Another area of research is the application of BINAP in new chemical reactions and the synthesis of new chiral compounds. Additionally, further research is needed to determine the potential toxicity of BINAP and its derivatives in vivo.
Synthesis Methods
BINAP can be synthesized through a variety of methods, including the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol, or the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol in the presence of a base. Another method involves the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol in the presence of a palladium catalyst.
Scientific Research Applications
BINAP has been widely used in asymmetric synthesis, particularly in the synthesis of chiral compounds. It has been used as a chiral ligand in various chemical reactions, including hydrogenation, allylation, and Michael addition. BINAP has also been used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
properties
CAS RN |
159333-30-9 |
|---|---|
Product Name |
(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol |
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1R,2R)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H/t21-,22-/m1/s1 |
InChI Key |
RSFIBRKJSPSKFZ-FGZHOGPDSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)O)O |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O |
synonyms |
(R R)-(+)-1-(1-NAPHTHYL)-2-(2-NAPHTHYL)& |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



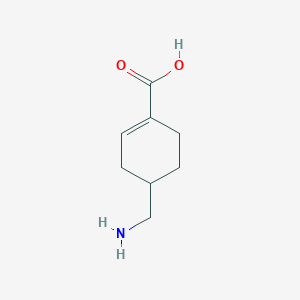
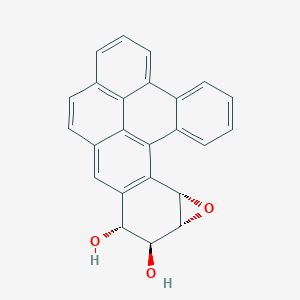
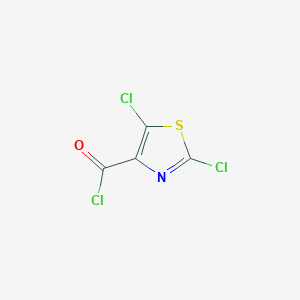
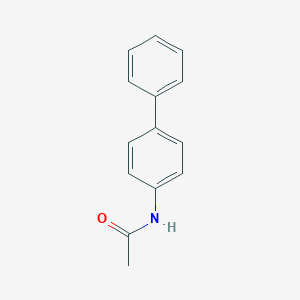
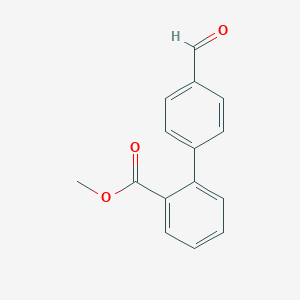
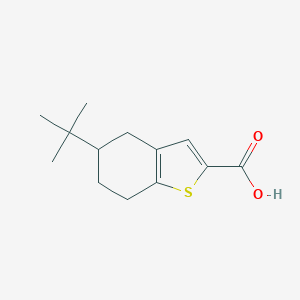
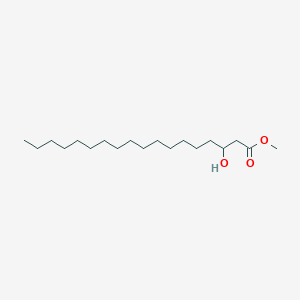
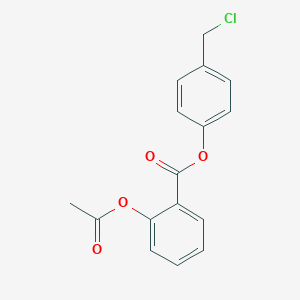
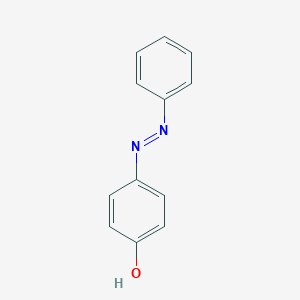
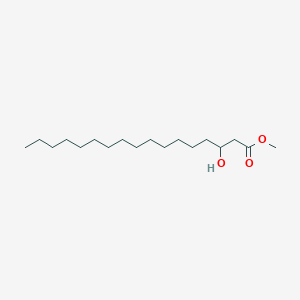
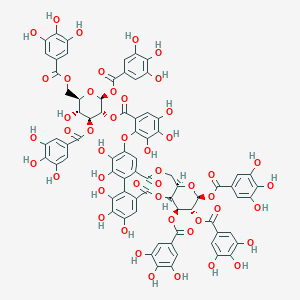
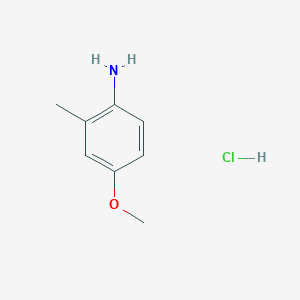
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
